5-Bromo-2-chloro-4-iodobenzoic acid

Beschreibung

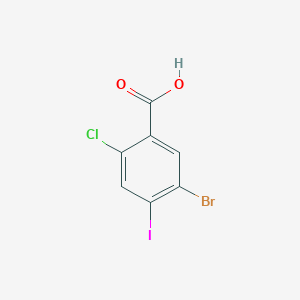

5-Bromo-2-chloro-4-iodobenzoic acid (C₇H₃BrClIO₂) is a halogen-substituted benzoic acid derivative with bromine, chlorine, and iodine atoms at positions 5, 2, and 4, respectively, on the aromatic ring (Figure 1). This compound belongs to a class of polyhalogenated benzoic acids, which are widely utilized in pharmaceutical and agrochemical synthesis due to their electronic and steric properties.

Eigenschaften

IUPAC Name |

5-bromo-2-chloro-4-iodobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClIO2/c8-4-1-3(7(11)12)5(9)2-6(4)10/h1-2H,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPJBMUDBEFDAMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)I)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClIO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-chloro-4-iodobenzoic acid involves multiple steps, each requiring specific reagents and conditions. The exact synthetic route can vary, but it typically involves the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations occur efficiently.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up to meet demand. This involves optimizing the synthetic route to maximize yield and minimize costs. Industrial production methods often include continuous flow processes, automated systems, and stringent quality control measures to ensure consistency and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromo-2-chloro-4-iodobenzoic acid undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The reactions involving this compound often require specific reagents and conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may need anhydrous solvents to prevent unwanted side reactions.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For instance, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

5-Bromo-2-chloro-4-iodobenzoic acid is recognized as a key intermediate in the synthesis of Sodium-Glucose Transporter-2 (SGLT2) inhibitors, which are critical in the treatment of diabetes. For instance, it plays a role in developing drugs like dapagliflozin, which helps lower blood glucose levels by inhibiting glucose reabsorption in the kidneys . The compound's unique halogenation pattern enhances its reactivity, making it suitable for diverse synthetic pathways leading to various therapeutic agents.

Organic Synthesis

In organic chemistry, this compound serves as a versatile reagent for synthesizing other organic molecules. Its halogen substituents allow it to undergo nucleophilic substitution reactions, making it useful for creating complex molecular architectures. It can also participate in reduction reactions to yield various benzoic acid derivatives .

Research has shown that derivatives of this compound exhibit significant biological activities. Studies have explored its potential as an antimicrobial agent, with some derivatives demonstrating efficacy against bacterial and fungal strains comparable to established antibiotics . Furthermore, investigations into its effects on enzyme inhibition have been conducted, highlighting its relevance in biochemical research .

Case Study 1: Synthesis of SGLT2 Inhibitors

A recent study detailed the scalable synthesis of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, which is a precursor to SGLT2 inhibitors. The researchers developed a practical process that significantly reduced costs while maintaining high yields, demonstrating the compound's industrial relevance .

Case Study 2: Antimicrobial Activity

In another investigation, a series of compounds derived from this compound were synthesized and tested for their antimicrobial properties. The results indicated that these compounds exhibited potent activity against various pathogens, suggesting their potential use as new antimicrobial agents .

Wirkmechanismus

The mechanism of action of 5-Bromo-2-chloro-4-iodobenzoic acid involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. For example, it may inhibit or activate certain enzymes, modulate signaling pathways, or interact with cellular receptors.

Vergleich Mit ähnlichen Verbindungen

Molecular Characteristics :

- Molecular Formula : C₇H₃BrClIO₂

- Molecular Weight : 357.36 g/mol (calculated based on substituent atomic masses)

- Structure : The carboxylic acid group (-COOH) at position 1 dominates its acidity (pKa ~2.5–3.0, estimated), while the halogen substituents influence solubility and crystal packing .

Comparison with Similar Compounds

Structural and Substituent Position Analysis

Halogen positioning significantly affects physicochemical properties and reactivity. Key analogs include:

Key Observations :

- Electron-Withdrawing Effects : The trifecta of halogens (Br, Cl, I) in the target compound creates strong electron-withdrawing effects, making the carboxylic acid group more acidic than analogs with fewer halogens .

- Reactivity in Cross-Couplings : Iodine’s position in 5-bromo-2-iodobenzoic acid (position 2) makes it more reactive in palladium-catalyzed couplings than the target compound, where iodine is at position 4 .

Physicochemical Properties

Notes:

- Higher molecular weight and iodine content reduce aqueous solubility compared to non-iodinated analogs.

- LogP values suggest increasing lipophilicity with larger halogens, impacting membrane permeability in drug design .

Biologische Aktivität

5-Bromo-2-chloro-4-iodobenzoic acid (BCIBA) is a halogenated benzoic acid derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is recognized as a key intermediate in the synthesis of various therapeutic agents, including sodium-glucose cotransporter 2 (SGLT2) inhibitors, which are used in the treatment of diabetes.

BCIBA is characterized by its molecular formula . The synthesis of BCIBA typically involves multiple steps, including bromination and iodination reactions. Recent methods have focused on optimizing yields and purity, achieving over 99.5% purity through efficient synthetic routes that minimize by-products .

Antidiabetic Properties

One of the primary applications of BCIBA is as an intermediate in the synthesis of SGLT2 inhibitors. These inhibitors play a crucial role in managing hyperglycemia by preventing glucose reabsorption in the kidneys, thus promoting its excretion . The development of SGLT2 inhibitors has been linked to cardiovascular benefits and improved renal outcomes in diabetic patients.

Antimicrobial Activity

BCIBA and its derivatives have been evaluated for their antimicrobial properties. A study on hydrazide-hydrazones derived from 5-bromo-2-iodobenzoic acid indicated significant antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for these compounds ranged from 0.48 to 31.25 µg/mL, demonstrating potent bactericidal effects .

Cytotoxicity and Antiproliferative Effects

Research has shown that BCIBA exhibits cytotoxic effects against several cancer cell lines. For instance, derivatives containing BCIBA were tested against HepG2 (liver cancer) and 769-P (kidney cancer) cell lines, revealing significant antiproliferative activity with IC50 values indicating effective inhibition of cell growth . The introduction of specific substituents, such as nitro or chloro groups, enhanced the selectivity and potency of these compounds against tumor cells.

Case Studies

- SGLT2 Inhibitor Development : A notable case involves the utilization of BCIBA in creating a new class of SGLT2 inhibitors that demonstrated improved efficacy in lowering blood glucose levels while minimizing side effects associated with traditional diabetes medications .

- Antimicrobial Efficacy : A comparative study assessed the antimicrobial activity of various derivatives of BCIBA against clinical strains of bacteria. Results showed that compounds derived from BCIBA exhibited lower MIC values compared to standard antibiotics, indicating their potential as novel antimicrobial agents .

Data Tables

| Compound | MIC (µg/mL) | Target Organism | Activity Type |

|---|---|---|---|

| This compound | 0.48 - 31.25 | Staphylococcus aureus | Antibacterial |

| Hydrazone derivative 5 | 3.91 | Methicillin-resistant Staphylococcus aureus | Antibacterial |

| Hydrazone derivative 13 | <10 | HepG2 (liver cancer) | Cytotoxic |

| Hydrazone derivative 9 | <10 | 769-P (kidney cancer) | Cytotoxic |

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for 5-Bromo-2-chloro-4-iodobenzoic acid, and how can halogen retention be optimized?

- Methodological Answer : Synthesis of polyhalogenated benzoic acids often involves sequential halogenation. For bromo and chloro substituents, direct electrophilic substitution or directed metalation (e.g., using LDA or Grignard reagents) can position halogens on the aromatic ring. Iodination may require Ullmann coupling or iododeboronation to avoid overhalogenation. Key optimizations include:

- Temperature control (<60°C) to prevent dehalogenation.

- Stoichiometric balancing of halogenating agents (e.g., NBS for bromination, I₂/KI for iodination).

- Use of protecting groups (e.g., methyl esters) for the carboxylic acid moiety to avoid side reactions.

- Reference: Similar protocols for bromo-chloro benzoic acids are detailed in halogenation literature .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what diagnostic signals should be prioritized?

- Methodological Answer :

- 1H/13C NMR : Expect aromatic proton signals in δ7.5–8.0 ppm, split due to adjacent halogens. Heavy atoms (Br, I) may cause signal broadening or absence.

- IR Spectroscopy : Confirm the carboxylic acid group via O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1680–1700 cm⁻¹).

- Mass Spectrometry (HRMS) : Look for molecular ion clusters (isotopic patterns from Br/Cl/I) and fragmentation consistent with decarboxylation.

- X-ray Crystallography : Resolve steric effects of halogens; iodine’s large atomic radius may influence crystal packing.

- Reference: Analogous bromo/chloro benzoic acids in and highlight these spectral features .

Q. How should researchers optimize purification of this compound given its polyhalogenated structure?

- Methodological Answer :

- Recrystallization : Use polar aprotic solvents (e.g., DMF/water) or ethanol/water mixtures to exploit solubility differences.

- Column Chromatography : Employ silica gel with ethyl acetate/hexane gradients; halogens increase polarity, requiring higher eluent polarity.

- HPLC : Reverse-phase C18 columns with acetonitrile/water (0.1% TFA) for high-purity isolation.

- Monitor purity via melting point analysis (compare with literature values, e.g., reports mp for related compounds) .

Advanced Research Questions

Q. How do substitution patterns in this compound influence reactivity in cross-coupling reactions?

- Methodological Answer :

- Steric Effects : The 2-chloro and 4-iodo groups create steric hindrance, limiting access to the 5-bromo position. Use bulky ligands (e.g., XPhos) in Pd-catalyzed couplings to enhance regioselectivity.

- Electronic Effects : Electron-withdrawing halogens deactivate the ring, slowing reactions like Suzuki-Miyaura. Activate the substrate via carboxylate deprotonation or use microwave-assisted heating.

- Case Study : describes bromo-chlorobenzyl derivatives used in Suzuki couplings, suggesting similar strategies for iodine retention .

Q. How can researchers resolve contradictions in melting point or spectral data caused by halogen isotopic effects?

- Methodological Answer :

- Differential Scanning Calorimetry (DSC) : Distinguish polymorphs or impurities affecting melting points.

- Isotopic Pattern Analysis : Use high-resolution mass spectrometry to differentiate between isotopic clusters (e.g., ⁷⁹Br/⁸¹Br vs. ¹²⁷I).

- Comparative Studies : Cross-reference with structurally similar compounds (e.g., ’s 5-Bromo-2-chlorobenzoic acid, mp 297–299°C) to validate results .

Q. What experimental design considerations are critical for regioselective functionalization of this compound?

- Methodological Answer :

- Protection/Deprotection : Convert the carboxylic acid to an ester to prevent unwanted nucleophilic attack.

- Directed C-H Activation : Use directing groups (e.g., pyridine) or transition metals (e.g., Pd) to target specific positions.

- Computational Modeling : Predict reactive sites via DFT calculations (e.g., Fukui indices for electrophilic substitution).

- Reference: emphasizes the importance of pre-experimental literature review to identify viable strategies .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in NMR data due to quadrupolar relaxation from iodine?

- Methodological Answer :

- Low-Temperature NMR : Reduce thermal motion to sharpen broadened signals.

- Isotopic Substitution : Synthesize a ¹²⁷I-free analog (e.g., replace iodine with fluorine) for comparative analysis.

- Alternative Techniques : Use X-ray crystallography or IR to confirm substituent positions if NMR is inconclusive.

- Reference: ’s NMR data for bromo-imidazole derivatives demonstrates signal broadening mitigation strategies .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.